molecular formula C4H7F3N2O B2538647 4,4,4-trifluoro-N-hydroxybutyramidine CAS No. 1344881-15-7

4,4,4-trifluoro-N-hydroxybutyramidine

Cat. No. B2538647
CAS RN: 1344881-15-7
M. Wt: 156.108
InChI Key: MEXUJHMSOBRXAV-UHFFFAOYSA-N
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Description

4,4,4-trifluoro-N-hydroxybutyramidine is a chemical compound with the formula C4H7F3N2O . It contains a total of 17 atoms: 7 Hydrogen atoms, 4 Carbon atoms, 2 Nitrogen atoms, 1 Oxygen atom, and 3 Fluorine atoms . The molecule contains a total of 16 bonds, including 9 non-H bonds, 1 multiple bond, 2 rotatable bonds, 1 double bond, 1 amidine derivative, 1 primary amine (aliphatic), and 1 hydroxyl group .


Molecular Structure Analysis

The molecular structure of 4,4,4-trifluoro-N-hydroxybutyramidine is characterized by a total of 16 bonds. These include 9 non-H bonds, 1 multiple bond, 2 rotatable bonds, 1 double bond, 1 amidine derivative, 1 primary amine (aliphatic), and 1 hydroxyl group .

Scientific Research Applications

Organic Synthesis and Catalysis

  • Trifluoromethylated compounds serve as versatile intermediates in organic synthesis. For instance, the use of sulfonamides as terminators in cationic cyclizations demonstrates the utility of trifluoromethyl groups in facilitating the efficient formation of polycyclic systems, highlighting their role in the synthesis of complex organic molecules (Haskins & Knight, 2002).
  • Scandium trifluoromethanesulfonate has been identified as an extremely active Lewis acid catalyst, useful for acylation of alcohols with acid anhydrides and mixed anhydrides, showcasing the importance of trifluoromethyl groups in enhancing catalytic activity (Ishihara et al., 1996).

Materials Science

  • The development of lanthanide clusters incorporating trifluoromethyl groups has been reported, where these clusters exhibit unique optical and magnetic properties. This indicates the role of trifluoromethyl groups in designing materials with dual physical properties, such as single-molecule magnetism and photoluminescence (Alexandropoulos et al., 2011).

Analytical Chemistry

  • The use of trifluoromethyl groups in the design of ionic liquids for selective and ultra-hydrophobic solvents for the extraction of polycyclic aromatic hydrocarbons (PAHs) using single drop microextraction (SDME) has been explored. This demonstrates the potential of trifluoromethylated compounds in enhancing the efficiency and selectivity of analytical methods (Yao et al., 2009).

Chemical Reactivity and Bonding

  • Studies on the nucleophilic fluorination of triflates by tetrabutylammonium bifluoride reveal the significance of trifluoromethyl groups in affecting the nucleophilicity, basicity, and leaving group ability, contributing to our understanding of chemical reactivity and bonding mechanisms (Kim et al., 2008).

Safety and Hazards

While specific safety and hazard information for 4,4,4-trifluoro-N-hydroxybutyramidine is not available, general safety measures for handling similar chemical compounds include using personal protective equipment, avoiding dust formation, avoiding breathing vapours, mist or gas, ensuring adequate ventilation, and evacuating personnel to safe areas .

properties

IUPAC Name

4,4,4-trifluoro-N'-hydroxybutanimidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7F3N2O/c5-4(6,7)2-1-3(8)9-10/h10H,1-2H2,(H2,8,9)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEXUJHMSOBRXAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC(F)(F)F)C(=NO)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(CC(F)(F)F)/C(=N/O)/N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7F3N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,4,4-trifluoro-N-hydroxybutyramidine

CAS RN

1344881-15-7
Record name 4,4,4-trifluoro-N'-hydroxybutanimidamide
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